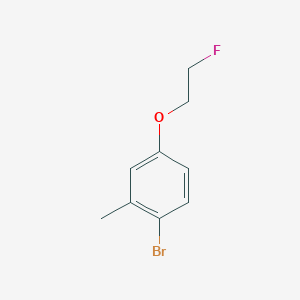

![molecular formula C13H25N3O B1404063 N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-81-2](/img/structure/B1404063.png)

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Overview

Description

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (NMPCH) is an organic compound composed of a cyclohexyl group connected to an acetamide group, which is connected to a 4-methylpiperazin-1-yl group. It is a white, odorless, and crystalline powder. NMPCH is a synthetic compound that is used in a variety of scientific research applications, including as an inhibitor of enzymes and as an agonist of various receptors.

Scientific Research Applications

Anti-inflammatory Applications

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide: has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammation markers in various models. For instance, one study demonstrated that a piperazine derivative reduced oedema formation and cell migration, as well as decreased the activity of myeloperoxidase enzyme and levels of pro-inflammatory cytokines like IL-1β and TNF-α .

Analgesic Effects

The compound has shown promise in analgesic applications. It has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, suggesting its potential to alleviate pain . This could be particularly useful in developing new pain management therapies.

Antinociceptive Properties

In addition to its anti-inflammatory potential, N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide and its derivatives have been evaluated for antinociceptive properties using various tests such as the tail flick test and formalin-induced pain test . These properties indicate its usefulness in research focused on understanding pain pathways and developing new analgesics.

Acute Toxicity Assessment

The safety profile of a compound is crucial for its application in scientific research. Studies have assessed the acute oral systemic toxicity of this compound in animal models, providing insights into its safety and potential side effects .

Antimicrobial Activity

Piperazine derivatives, including those related to N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide , have been explored for their antimicrobial properties. Molecular modeling studies suggest that these compounds can interact with bacterial enzymes, potentially inhibiting their function and suppressing microbial growth .

Cancer Research

Compounds with a piperazine moiety have been investigated for their role in cancer research. For example, certain derivatives have been shown to inhibit NF-κB, a protein complex that plays a crucial role in cancer cell proliferation and survival . This opens up avenues for the use of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide in the development of cancer therapeutics.

Enzyme Inhibition Studies

The compound’s structure allows it to fit into the active sites of various enzymes, making it a valuable tool for studying enzyme inhibition. This can lead to the development of new drugs that target specific enzymes involved in disease processes .

properties

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJHMETYGMTLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

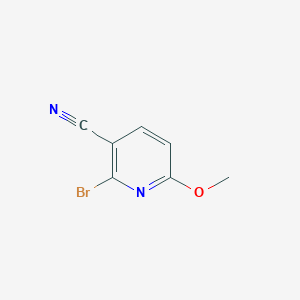

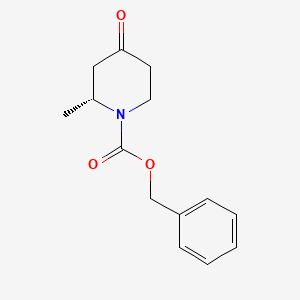

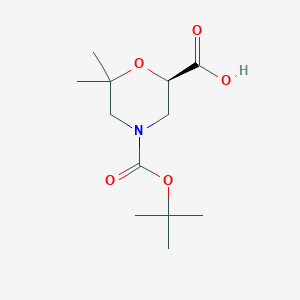

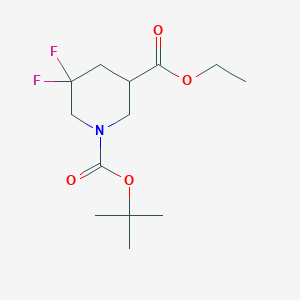

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)

![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)

![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)

![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)

![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)